4-Mercaptopyridine

Electrocatalysis Oxygen Reduction Reaction (ORR) Cobalt Porphyrin

Choose 4-Mercaptopyridine (4-MPy) for applications demanding a free, pH-responsive pyridyl nitrogen. Unlike 2-MPy, 4-MPy adsorbs via S-Au only, leaving the N-site accessible for protonation, metal coordination, or axial ligand push effects. This ensures reproducible SERS pH mapping (2.1–10), an 80 mV ORR onset boost in Co porphyrin electrocatalysis, and reliable Pd-surface probing. Procure high-purity 4-MPy for precise, publication-ready surface and catalytic investigations.

Molecular Formula C5H5NS
Molecular Weight 111.17 g/mol
CAS No. 19829-29-9
Cat. No. B010438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptopyridine
CAS19829-29-9
Synonyms4-mercaptopyridine
4-PS cpd
4-pyridinethiol
4-thiopyridine
4-thiopyridone
Molecular FormulaC5H5NS
Molecular Weight111.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1S
InChIInChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
InChIKeyFHTDDANQIMVWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptopyridine (CAS 19829-29-9): A Strategic SERS Probe and Ligand for Precision Research


4-Mercaptopyridine (4-MPy) is a heteroaromatic thiol that exists in equilibrium with its thione tautomer, pyridine-4(1H)-thione [1]. This fundamental property is central to its utility. The thiol group enables robust chemisorption onto noble metal surfaces (e.g., Au, Ag, Pd) for creating self-assembled monolayers (SAMs), while the nitrogen atom in the para-position provides a well-defined, pH-sensitive site for protonation, charge-transfer interactions, or metal coordination [2]. This dual functionality makes 4-MPy a preferred molecule for surface-enhanced Raman scattering (SERS) pH sensing and a versatile ligand in catalysis, distinguishing it from simpler aromatic thiols or pyridine derivatives [3].

Why 4-Mercaptopyridine Cannot Be Generically Substituted by 2-Mercaptopyridine in SERS and Catalysis


The selection of 4-Mercaptopyridine over its common analog 2-Mercaptopyridine (2-MPy) is not a trivial substitution. Their distinct geometric and electronic structures lead to quantifiably different behavior on surfaces and in catalytic cycles. 2-MPy can form a bidentate S-Au-N chelate, leading to stronger adsorption and a perpendicular orientation on gold, whereas 4-MPy adsorbs solely through its sulfur atom in a tilted configuration [1][2]. This fundamental difference in surface binding alters molecular orientation, monolayer density, and the accessibility of the pyridyl nitrogen, directly impacting SERS signal reproducibility, electrochemical response, and ligand hemilability [3]. For applications requiring a free, pH-responsive nitrogen or a well-defined single-point attachment to a metal surface, 4-MPy is the only valid choice. The following section provides quantitative evidence supporting this critical differentiation.

Quantitative Differentiation of 4-Mercaptopyridine: Evidence for Informed Procurement


Superior Coordinating Ability: 80 mV Increase in Oxygen Reduction Reaction (ORR) Onset Potential

In a comparative study of axial ligands for cobalt porphyrin catalysts, 4-Mercaptopyridine (MPy) demonstrated the highest coordinating ability, ranking as MPy > 4-aminothiolphenol (APT) > 4-mercaptobenzonitrile (MBN) [1]. This superior coordination directly translates to enhanced catalytic performance for the Oxygen Reduction Reaction (ORR) in acidic medium.

Electrocatalysis Oxygen Reduction Reaction (ORR) Cobalt Porphyrin Ligand Coordination

Enabling Sub-Nanomolar SERS Detection: Achieving a 10⁻¹⁴ M Limit of Detection on Plasmonic Trimers

4-Mercaptopyridine serves as a benchmark probe molecule for evaluating the sensitivity of advanced SERS substrates. When tested on state-of-the-art Au@Al₂O₃-Au-Au@Al₂O₃ plasmonic trimers designed as 'chemical traps', 4-MPy achieved an ultra-low limit of detection (LOD) of 10⁻¹⁴ M [1]. This performance is on par with other high-performance probe molecules like 4-methylbenzenethiol and 4-aminothiophenol (PATP) under identical conditions [1].

Surface-Enhanced Raman Spectroscopy (SERS) Plasmonics Chemical Sensing Molecular Detection

Quantified Difference in Adsorption Geometry on Silver: A Divergent Molecular Orientation vs. 2-MPy

The adsorption geometry of mercaptopyridines on silver surfaces is critically dependent on the thiol position. SERS analysis reveals that 2-MPy chemisorbs through its sulfur atom in a perpendicular orientation relative to the silver surface [1]. In contrast, 4-MPy is bonded to the Ag surface via both its sulfur and nitrogen atoms, assuming a tilted orientation [1].

Surface Science Self-Assembled Monolayers (SAMs) SERS Molecular Orientation

Stable SERS Signal on Challenging Palladium Films: Validated as a Robust Probe for Non-Coinage Metals

Unlike coinage metals (Au, Ag, Cu), transition metals like palladium exhibit weak SERS activity, limiting their study. 4-MPy was successfully employed as a probe molecule to generate a robust SERS signal from laser-ablated Pd island films deposited on an Al substrate [1]. Density functional theory (DFT) calculations of an adsorption model involving one 4-MPy molecule and a Pd atom produced a simulated Raman spectrum in good agreement with the experimental results, validating the binding model and the molecule's utility as a reporter [1].

SERS Palladium DFT Calculation Surface Analysis

High-Value Application Scenarios for 4-Mercaptopyridine Based on Validated Differentiation


Functionalizing SERS Nanoprobes for Ratiometric pH Sensing in Biological Microenvironments

Researchers developing nanoprobes for intracellular pH mapping should select 4-MPy for its well-characterized, pH-dependent SERS spectrum. Its tilted adsorption geometry on gold nanoparticles (as evidenced in Section 3) ensures the pyridyl nitrogen is accessible for protonation. Studies have shown that functionalizing gold nanoparticles with 4-MPy and bromide ions enables sensitive and reliable pH monitoring from 2.1 to 10 with minimal halide interference, a direct application of its unique surface chemistry [1].

Engineering Cobalt Porphyrin Electrocatalysts with Enhanced ORR Activity via Axial Coordination

In the design of molecular electrocatalysts for fuel cells or metal-air batteries, the choice of axial ligand is critical. As demonstrated by the 80 mV increase in ORR onset potential (Section 3), 4-MPy should be prioritized over alternatives like 4-aminothiophenol or 4-mercaptobenzonitrile when a strong 'push effect' ligand is required to modulate the electronic structure of a cobalt porphyrin catalyst, leading to a quantifiably more active and efficient system [2].

Probing the Surface Chemistry of Palladium-Based Catalysts Using SERS

For spectroscopists investigating the adsorption of molecules on transition metal catalysts like palladium, 4-MPy is an ideal probe molecule. The evidence in Section 3 confirms it generates a robust and theoretically verifiable SERS signal on Pd island films, a challenging substrate for SERS. This allows for the study of molecular orientation and binding on Pd, providing insights into catalytic mechanisms that would be impossible with many other common Raman reporters [3].

Benchmarking Ultra-Sensitive SERS Substrates and Single-Molecule Detection Platforms

Material scientists developing next-generation plasmonic sensors require a reliable and well-understood probe to benchmark performance. The data in Section 3 establishes 4-MPy's ability to achieve a 10⁻¹⁴ M limit of detection on advanced 'chemical trap' plasmonic trimers. This parity with other high-performance probes like 4-aminothiophenol confirms its suitability for validating and calibrating substrates intended for trace chemical analysis or single-molecule detection experiments [4].

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